molecular formula C27H25N3O4 B2918801 2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-phenylacetamide CAS No. 894551-35-0

2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-phenylacetamide

Cat. No. B2918801
CAS RN: 894551-35-0
M. Wt: 455.514
InChI Key: QEUZEVVPICHRHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that contains several functional groups, including an amide group, a quinoline group, and a dioxino group . These groups are common in many pharmaceuticals and other biologically active compounds.


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple rings and functional groups .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds often undergo various chemical transformations on carbonyl groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .

Scientific Research Applications

Antimalarial Activity

Research demonstrates that certain quinoline derivatives, including compounds related to the one , exhibit potent antimalarial properties. These compounds have shown effectiveness against resistant strains of Plasmodium berghei in mice, indicating potential for clinical trial in humans for malaria treatment (Werbel et al., 1986).

Antileishmanial Activity

Novel quinoline derivatives have been tested and found significantly more active than the standard antileishmanial drug, sodium antimony gluconate (SAG), in reducing the parasite load in hamster models of leishmaniasis. This suggests that these compounds could be further explored as antileishmanial drugs (Sahu et al., 2002).

Antimicrobial and Anti-inflammatory Activities

Isoxazolyl pyrimido[4,5-b]quinolin-4-ones and isoxazolyl chromeno[2,3-d]pyrimidin-4-ones, structurally related to the compound , have been synthesized and evaluated for their antimicrobial, anti-inflammatory, and analgesic activities. Some of these compounds exhibited significant antimicrobial activity as well as potent anti-inflammatory and analgesic activities, comparable to standard drugs (Rajanarendar et al., 2012).

Antipsychotic Effects

Studies on derivatives of quinoline, including 7H-naphtho[1,2,3-de]quinolin-7-one, have shown anti-schizophrenia efficacy in experimental models. These findings suggest potential for developing new strategies for treating depressive symptoms in schizophrenia patients with lower side effects (Moghaddam et al., 2013).

Antiviral and Antiapoptotic Effects

A novel anilidoquinoline derivative was synthesized and evaluated for its therapeutic efficacy in treating Japanese encephalitis. The compound showed significant antiviral and antiapoptotic effects in vitro, suggesting its potential for therapeutic application (Ghosh et al., 2008).

properties

IUPAC Name

2-[8-[(4-methylanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O4/c1-18-7-9-21(10-8-18)28-16-20-13-19-14-24-25(34-12-11-33-24)15-23(19)30(27(20)32)17-26(31)29-22-5-3-2-4-6-22/h2-10,13-15,28H,11-12,16-17H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEUZEVVPICHRHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC2=CC3=CC4=C(C=C3N(C2=O)CC(=O)NC5=CC=CC=C5)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-phenylacetamide

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